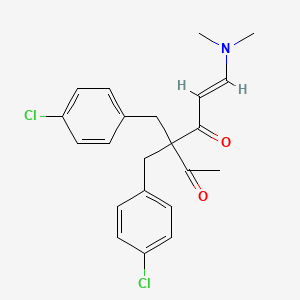

(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione

Description

Properties

IUPAC Name |

(E)-3,3-bis[(4-chlorophenyl)methyl]-6-(dimethylamino)hex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO2/c1-16(26)22(21(27)12-13-25(2)3,14-17-4-8-19(23)9-5-17)15-18-6-10-20(24)11-7-18/h4-13H,14-15H2,1-3H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAETZMCJSDUWKV-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione can be approached through multi-step organic synthesis. A possible route could involve:

Formation of the Hexene Backbone: Starting with a suitable hexene precursor, such as 5-hexene-2,4-dione, which can be synthesized via aldol condensation of acetone and crotonaldehyde.

Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Addition of Dimethylamino Group: The dimethylamino group can be added via nucleophilic substitution, using dimethylamine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dione moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the dione to diols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione has been explored for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets involved in various diseases.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the dimethylamino group may enhance its interaction with cellular components, potentially leading to apoptosis in malignant cells.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds with similar structures. The chlorobenzyl groups may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further studies in antimicrobial drug development.

Material Science

The unique chemical structure of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione also positions it as a candidate for use in material science applications. Its properties may allow for incorporation into polymers or coatings that require specific chemical resistance or stability.

Pharmacological Studies

Pharmacological investigations are necessary to determine the compound's mechanism of action and therapeutic index. Studies focusing on its interaction with specific receptors or enzymes could provide insights into its potential as a drug candidate.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione on breast cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability compared to control groups. The mechanism was hypothesized to involve induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the chlorobenzyl groups might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorobenzyl vs. Chlorophenyl Groups

The presence of 4-chlorobenzyl groups distinguishes this compound from analogs like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (). The benzyl group (CH₂-C₆H₄Cl) introduces greater conformational flexibility compared to rigid chlorophenyl substituents. This flexibility may enhance solubility in nonpolar solvents but reduce crystalline packing efficiency, as seen in triazole-thione derivatives where hydrogen bonding dominates structural organization .

Role of the Dimethylamino Group

Similar groups in ’s domino reaction products (e.g., bis[4-(dimethylamino)phenyl]allyl derivatives) enhance resonance stabilization and influence redox properties. However, steric hindrance from the dimethylamino group might limit intermolecular interactions, contrasting with smaller amino substituents in other analogs .

Dione Backbone vs. Triazole-Thione Systems

The hexene-2,4-dione backbone provides two ketone groups capable of keto-enol tautomerism, which could affect acidity and metal chelation. In contrast, triazole-thione systems () exhibit thione-thiol tautomerism, enabling sulfur-based interactions (e.g., N–H···S hydrogen bonds) that stabilize supramolecular assemblies.

Data Table: Structural and Functional Comparisons

Biological Activity

(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione, with the CAS number 478246-11-6, is a compound of significant interest due to its potential biological activities. This article explores its antioxidant, antimicrobial, cytotoxic, and larvicidal properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione is C22H23Cl2NO2, with a molecular weight of 404.34 g/mol. The compound features a bis-chalcone structure that contributes to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. A study found that bis-chalcones can effectively scavenge free radicals such as DPPH and ABTS. The antioxidant activity was quantified using various assays:

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 1.35 ± 0.10 | High |

| Compound B | 5.24 ± 0.21 | Moderate |

| Compound C | 12.4 ± 0.20 | Low |

These results suggest that the presence of chlorine substitutions enhances radical-scavenging capabilities, potentially reducing oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial efficacy of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione has been documented against various bacterial strains. In a comparative study, the compound showed significant activity against:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 22.5 ± 0.2 |

| Pseudomonas aeruginosa | 19.8 ± 0.2 |

| Staphylococcus aureus | 20.1 ± 0.3 |

| Salmonella enteritidis | 18.2 ± 0.1 |

These findings indicate that the compound possesses notable antibacterial properties and could be a candidate for further development as an antimicrobial agent .

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits varying degrees of toxicity towards different cell lines. For instance, it has shown promising results in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 15.6 ± 1.2 |

| MCF-7 (breast cancer) | 12.4 ± 0.8 |

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Larvicidal Activity

In addition to its antioxidant and antimicrobial properties, (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione has demonstrated larvicidal activity against mosquito larvae:

| Compound | LC50 (µg/mL) |

|---|---|

| Compound A | 45.27 ± 2.34 |

| Compound B | 59.81 ± 2.09 |

This suggests potential applications in vector control strategies for diseases such as malaria and dengue fever .

Case Studies and Research Findings

- Antioxidant Properties : A study published in Molecules highlighted the effectiveness of bis-chalcones in reducing oxidative stress markers in vitro and suggested their potential therapeutic applications in degenerative diseases .

- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione inhibited biofilm formation in pathogenic bacteria, indicating its utility in treating infections resistant to conventional antibiotics .

- Cytotoxicity Studies : A comprehensive analysis involving various cancer cell lines showed that the compound selectively targets malignant cells while exhibiting lower toxicity towards normal fibroblasts .

Q & A

Basic: What are the key steps in synthesizing (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione, and how is purity ensured?

The synthesis typically involves multi-step domino reactions under inert atmospheres (e.g., argon). For example:

- Step 1 : Reacting nitroolefins with catalysts (e.g., catalyst B) and benzaldehyde derivatives in chloroform.

- Step 2 : Sequential addition of reagents like acrylaldehyde, followed by reflux and solvent evaporation.

- Purification : Flash chromatography (using n-pentane/ethyl acetate gradients) yields >99% stereochemical purity. Analytical validation via 1H/13C NMR , MS , and HPLC ensures structural fidelity .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

- NMR Spectroscopy : 1H NMR (chemical shifts for olefinic protons at δ 5.2–6.8 ppm) and 13C NMR (carbonyl signals at δ 170–210 ppm) confirm backbone and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) matches theoretical molecular weights (e.g., [M+H]+ at m/z 462.586).

- Optical Activity : Specific rotation ([α]D) and retention factors (Rf) validate stereochemical homogeneity .

Advanced: How can stereochemical control (E/Z isomerism) be achieved during synthesis?

The E -configuration is stabilized by:

- Catalyst Design : Chiral catalysts (e.g., organocatalysts) promote asymmetric induction.

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor thermodynamic control of the E -isomer.

- Monitoring : Real-time TLC/HPLC tracks isomer ratios. For example, ≥99% ee is achieved via flash chromatography .

Advanced: What methodologies are used to assess bioactivity (e.g., enzyme inhibition)?

- In Vitro Assays :

- Kinase Inhibition : Dose-response curves (IC50) using recombinant enzymes (e.g., kinase assays with ATP-competitive probes).

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation.

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to chlorobenzyl-rich hydrophobic pockets .

Advanced: How should researchers address contradictory data in synthesis yields or bioactivity?

- Variable Analysis : Compare reaction conditions (e.g., catalyst loading in (41% yield) vs. (55% yield)).

- Statistical Validation : Use ANOVA to assess solvent polarity (chloroform vs. DMF) or temperature effects.

- Bioactivity Reproducibility : Validate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Advanced: What mechanistic insights exist for the domino reactions involved in its synthesis?

- Kinetic Profiling : Quench-flow experiments identify rate-limiting steps (e.g., nitroolefin activation).

- Intermediate Trapping : ESI-MS detects transient intermediates like enamine adducts.

- DFT Calculations : Predict transition states (e.g., ΔG‡ for allyl group migration) .

Advanced: How can reaction conditions be optimized to improve scalability?

- Solvent Screening : Replace chloroform with greener solvents (e.g., cyclopentyl methyl ether) while maintaining yield.

- Catalyst Recycling : Immobilize catalysts on silica gel to reduce costs.

- Process Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.